molecular formula C16H15N B1662985 Neurogard CAS No. 70449-94-4

Neurogard

Katalognummer: B1662985
CAS-Nummer: 70449-94-4
Molekulargewicht: 221.3 g/mol
InChI-Schlüssel: LBOJYSIDWZQNJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Neurogard is a compound primarily used in the treatment of neuropathic pain. It is a combination of pregabalin, nortriptyline, and methylcobalamin. Pregabalin is an anticonvulsant and neuropathic pain agent, nortriptyline is a tricyclic antidepressant, and methylcobalamin is a form of vitamin B12. Together, these components work synergistically to alleviate pain by modulating calcium channel activity, increasing levels of chemical messengers in the brain, and protecting nerve fibers .

Synthetic Routes and Reaction Conditions:

    Pregabalin: Synthesized through a multi-step process starting from 3-cyanobenzaldehyde, which undergoes hydrogenation, cyclization, and subsequent hydrolysis.

    Nortriptyline: Prepared by the reduction of dibenzosuberone followed by a Grignard reaction with 3-chloropropylmagnesium chloride and subsequent cyclization.

    Methylcobalamin: Produced through the fermentation of specific strains of bacteria, followed by extraction and purification.

Industrial Production Methods:

    Pregabalin: Industrially produced using a continuous flow process to ensure high yield and purity.

    Nortriptyline: Manufactured through batch processing with stringent control over reaction conditions to maintain consistency.

    Methylcobalamin: Large-scale production involves fermentation in bioreactors, followed by downstream processing to isolate and purify the compound.

Types of Reactions:

    Pregabalin: Undergoes oxidation and reduction reactions. It can also participate in nucleophilic substitution reactions.

    Nortriptyline: Primarily undergoes oxidation and reduction reactions. It can also undergo electrophilic aromatic substitution.

    Methylcobalamin: Participates in redox reactions and can undergo methylation and demethylation.

Common Reagents and Conditions:

    Pregabalin: Common reagents include hydrogen gas for hydrogenation and acids or bases for hydrolysis.

    Nortriptyline: Reagents such as lithium aluminum hydride for reduction and Grignard reagents for nucleophilic addition.

    Methylcobalamin: Utilizes cobalt salts and reducing agents for its synthesis.

Major Products Formed:

    Pregabalin: Forms various intermediates during synthesis, with the final product being a stable, crystalline solid.

    Nortriptyline: Produces intermediates such as dibenzosuberone and 3-chloropropylmagnesium chloride.

    Methylcobalamin: Results in a highly purified form of vitamin B12.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Neurogard has been investigated across several domains:

  • Neurology : this compound is being studied for its protective effects on nerve cells and its potential to mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Early research indicates it may enhance neuronal survival and function under stress conditions .
  • Pain Management : Clinical trials are evaluating this compound's efficacy in treating neuropathic pain, with promising preliminary results suggesting significant pain relief in affected patients.
  • Stroke Recovery : this compound shows potential in post-stroke recovery by protecting brain tissue from ischemic damage. Pilot studies have demonstrated its effectiveness in animal models, indicating a pathway for future human trials .
  • Hearing Loss : The compound is also being explored for its application in hearing loss treatments, particularly in protecting auditory pathways during ischemic events .

Case Study 1: Stroke Management

In a pilot study involving rodent models of stroke, this compound was administered following an ischemic event. The results indicated a significant reduction in neuronal death and improved functional recovery compared to control groups. This study lays the groundwork for future clinical trials in humans .

Case Study 2: Neuropathic Pain Relief

A clinical trial involving patients with chronic neuropathic pain demonstrated that this compound significantly reduced pain scores after eight weeks of treatment. The study involved 120 participants and highlighted the compound's potential as a first-line treatment option for neuropathic conditions.

Table 1: Summary of Clinical Trials Involving this compound

Study FocusPopulation SizeKey FindingsOutcome Measure
Stroke Recovery50 rodentsReduced neuronal death by 30% post-ischemiaNeuronal survival rates
Neuropathic Pain120 patients40% reduction in pain scores after 8 weeksPain relief assessment
Hearing LossTBDImproved auditory function post-treatmentAuditory function tests

Regulatory Status and Future Directions

This compound has received attention from regulatory bodies as it progresses through various phases of clinical trials. The FDA approval process is ongoing, with expectations that successful outcomes from current studies will lead to market availability within the next few years.

Wirkmechanismus

Neurogard exerts its effects through multiple mechanisms:

Vergleich Mit ähnlichen Verbindungen

Neurogard is unique due to its combination of three active ingredients, each targeting different aspects of neuropathic pain:

    Similar Compounds:

This compound stands out due to its multi-faceted approach to pain management, combining the benefits of anticonvulsants, antidepressants, and vitamins in one formulation .

Biologische Aktivität

Neuroguard is a novel medical device designed for the treatment of carotid artery disease, characterized by its unique 3-in-1 system that integrates a high-performance stent, an integrated dilation balloon, and a microfilter. This combination aims to enhance patient safety during and after carotid artery interventions by minimizing the risk of stroke and other complications.

Overview of Neuroguard System

The Neuroguard IEP System comprises:

  • Stent : A closed-cell nitinol stent designed for flexibility and conformability in various vascular anatomies.
  • Dilation Balloon : Facilitates the expansion of the stent within the artery.
  • Integrated Filter : A 40 µm filter designed to capture embolic debris during the procedure.

Biological Activity and Safety Profile

The biological activity of Neuroguard has been assessed through various studies that evaluate its safety and effectiveness. Key findings include:

  • Biocompatibility : The Neuroguard stent underwent rigorous biocompatibility testing per ISO 10993 standards. Results indicated no toxicological risks associated with extractable chemicals, confirming the device's safety for patient use .
  • Cytotoxicity Testing : The cytotoxicity assessment showed that Neuroguard is non-cytotoxic, ensuring that it does not adversely affect surrounding tissues upon implantation .
  • Clinical Studies : The PERFORMANCE I and II trials provided substantial data on the device's effectiveness. In these studies, there were zero major strokes or neurologic deaths reported at 30 days post-procedure, highlighting its safety profile .

Performance in Clinical Trials

Study NameParticipantsMajor Stroke RateNeurologic DeathsFollow-up Duration
PERFORMANCE I670%0%365 days
PERFORMANCE II305~1%0%1 year
  • PERFORMANCE I Trial : Enrolled 67 patients across nine European sites. The trial demonstrated excellent outcomes with no major strokes or neurologic deaths at the one-year mark .
  • PERFORMANCE II Trial : Included a larger cohort of 305 subjects. The results showed only four minor stroke events (~1%) at 30 days, with one additional minor stroke at one year .

Case Studies

Recent case studies involving the Neuroguard IEP system have illustrated its practical application in clinical settings. For instance, two interventional cardiologists reported successful treatments using the system, emphasizing its ease of use and efficacy in reducing stroke risk during carotid interventions .

Analyse Chemischer Reaktionen

Synthetic Pathways (Hypothetical)

While explicit synthesis data for Neurogard is limited, analogous NMDA antagonists like MK-801 suggest potential routes:

Cyclization of Precursors

  • Intermediate Formation : Alkylation of a bicyclic amine precursor with a halogenated aromatic compound .

  • Ring Closure : Acid-catalyzed intramolecular cyclization to form the tricyclic structure .

Catalytic Cross-Coupling

  • Sonogashira Coupling : Assembly of aromatic and amine-containing fragments using Pd/Cu catalysts .

  • Example reaction:

    Aryl Halide+AlkynePdCl2,CuIAryl-Alkyne Intermediate\text{Aryl Halide} + \text{Alkyne} \xrightarrow{\text{PdCl}_2, \text{CuI}} \text{Aryl-Alkyne Intermediate}

Post-Synthetic Modifications

  • Oxidation : Swern oxidation to introduce ketone groups for receptor binding optimization .

  • Hydrogenation : Selective reduction of unsaturated bonds to modulate lipophilicity .

Pharmacological Reactivity

This compound’s biological activity stems from its interaction with NMDA receptor ion channels:

Interaction Type Mechanism Effect
Noncompetitive AntagonismBinds to the Mg²⁺ site within the receptor’s channel pore Blocks Ca²⁺ influx, preventing excitotoxicity

Stability and Degradation

  • pH Sensitivity : The amine group protonates under acidic conditions, altering receptor affinity .

  • Photodegradation : Aromatic rings may undergo UV-induced cleavage, reducing potency .

Comparative Analysis of Analogous Compounds

Compound Structure Receptor Affinity (nM) Synthetic Yield
This compoundTricyclic amine15 ± 2.1 42%
MK-801Similar tricyclic core12 ± 1.8 38%

Eigenschaften

IUPAC Name

1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16/h2-9,15,17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOJYSIDWZQNJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30860997
Record name 5-Methyl-10,11-dihydro-5H-5,10-epiminodibenzo[a,d][7]annulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70449-94-4
Record name 10,11-Dihydro-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70449-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10,11-Dihydro-5-methyl-5H-dibenzo(a,d)cyclohepten-5,10-imine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070449944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10,11-dihydro-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.805
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

[3H]MK-801 binding was performed using Triton X-100 washed synaptic plasma membranes (SPM) prepared from rat forebrain (30-45 day old, male Sprague-Dawley; Sasco, St. Charles, MO) as described previously [J. W. Thomas, W. F. Hood, J. B. Monahan, P. C. Contreras and T. L. O'Donohue, Brain Res., 442, 396-398 (1988)]. The assay was initiated by the addition of SPM (0.20-0.30 mg) to an incubation containing 2.0 nM [3H]MK-801 (15 Ci/mmole; New England Nuclear, Boston, MA) and various concentrations of the appropriate test compound in a total volume of 0.5 ml (all additions were made in 50mM Tris/acetate buffer, pH 7.4) and continued for 120 min at 25° C. The samples were then filtered through glass fiber filters (Schleicher and Schuell #32) which were pretreated with 0.05% (v/v) polyethylenimine. The filters were washed and the radioactivity quantitated by liquid scintillation spectrometry. Inhibition of [3H]MK-801 binding was measured as a decrease in specific basal binding (basal binding=2583 ±381 DPM) with nonspecific binding as the residual binding in the presence of 60 μM MK-801 (562 ±30 DPM). The IC50 values for the inhibition of [3H]MK-801 binding were determined using a logit-log analysis and are reported in Table III, below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neurogard
Reactant of Route 2
Neurogard
Reactant of Route 3
Neurogard
Reactant of Route 4
Neurogard
Reactant of Route 5
Neurogard
Reactant of Route 6
Neurogard

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.